(-)-Anabasine

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

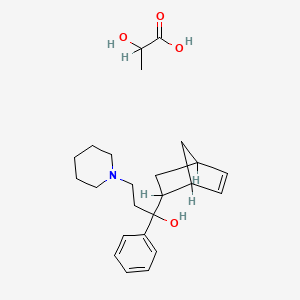

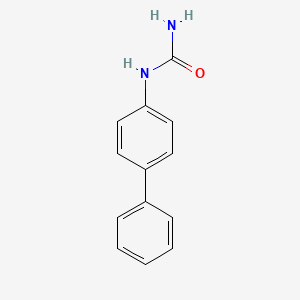

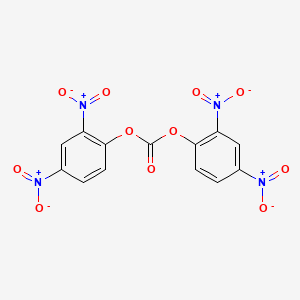

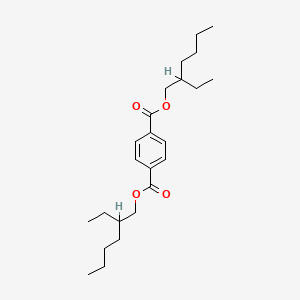

Anabasine is a nicotine analog that is an alkaloid found in tree tobacco (Nicotiana glauca) and is comprised of a pyridine substituted by a piperidin-2-yl group at position 3. Anabasine has been used as an industrial insecticide and, since it is present in trace amounts in tobacco smoke, its detection in urine can be used as an indicator of exposure to tobacco smoke.

Anabasine, also known as (+-)-anabasine or neonicotine, belongs to the class of organic compounds known as alkaloids and derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus. Anabasine exists as a liquid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Anabasine has been detected in multiple biofluids, such as urine and blood. Anabasine is a potentially toxic compound.

Anabasine is a pyridine alkaloid that is pyridine substituted by a piperidin-2-yl group at position 3. It has a role as a plant metabolite, a teratogenic agent and a nicotinic acetylcholine receptor agonist. It is a piperidine alkaloid and a pyridine alkaloid.

科学的研究の応用

Encapsulation for Enhanced Stability and Bioavailability

Anabasine has been studied for encapsulation with β-cyclodextrin (β-CD) to create a more stable and bioavailable inclusion complex . This process involves:

Development of Novel Medicinal Agents

Research has been conducted on the synthesis of N-acyl derivatives of anabasine to discover new natural product-based medicinal agents . These derivatives have been tested for:

Antifungal Applications

Anabasine derivatives have also been explored for their antifungal properties. The research aims to develop compounds that can effectively combat fungal infections, which are a significant concern in both agriculture and medicine .

Biomonitoring in Tobacco-Related Studies

Anabasine is a minor alkaloid in tobacco products and serves as a precursor for tobacco-specific nitrosamines (TSNAs). It has been used to differentiate tobacco product sources and monitor compliance with smoking cessation programs .

Crop Protection

The encapsulation of anabasine with β-CD is part of ongoing research in the field of crop protection. The goal is to utilize the phytochemical properties of anabasine to develop protective agents against various plant pathogens .

Pharmaceutical Drug Development

Anabasine’s role in drug development is significant due to its potential as a base for synthesizing compounds with various pharmacological activities. This includes exploring its use in creating anticancer, antihypertensive, and analgesic drugs .

Analytical Chemistry Techniques

Anabasine is used in analytical chemistry to develop and improve spectroscopic methods, such as NMR, which are essential for identifying and quantifying chemical compounds in complex mixtures .

Material Science

The study of anabasine’s interaction with other compounds, like β-cyclodextrin, contributes to material science by providing insights into the creation of new materials with desired thermal and structural properties .

特性

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXSIJUGVMTTMU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041607 | |

| Record name | Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270-272 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0455 @ 20 °C/4 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00301 [mmHg] | |

| Record name | Anabasine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Anabasine | |

Color/Form |

Colorless liquid, darkens on exposure to air | |

CAS RN |

494-52-0 | |

| Record name | Anabasine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabasine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anabasine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anabasine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANABASINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMS11II2LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

FP: 9 °C | |

| Record name | ANABASINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular target of (-)-anabasine?

A1: (-)-Anabasine acts as a nicotinic acetylcholine receptor (nAChR) agonist. [, , , , ] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine.

Q2: How does (-)-anabasine's interaction with nAChRs lead to its observed effects?

A2: Binding of (-)-anabasine to nAChRs triggers a conformational change in the receptor, leading to the opening of an ion channel. This allows for the influx of cations, primarily sodium and calcium, resulting in depolarization of the neuron and subsequent downstream signaling events. [, ]

Q3: What are the structural features of (-)-anabasine essential for its activity?

A3: (-)-Anabasine possesses a piperidine ring linked to a pyridine ring. The presence of the piperidine ring and a minimum three-carbon side chain alpha to the piperidine nitrogen are crucial for its teratogenic activity. Unsaturation in the piperidine ring, as seen in anabaseine, enhances this activity. [, ] The stereochemistry at the chiral center also influences activity, with enantiomers exhibiting different potencies. []

Q4: What is the molecular formula and weight of (-)-anabasine?

A4: The molecular formula of (-)-anabasine is C10H14N2, and its molecular weight is 162.23 g/mol. []

Q5: Are there any spectroscopic data available for (-)-anabasine?

A5: Yes, circular dichroism studies have been used to investigate the conformation of (-)-anabasine in aqueous solution. A negative Cotton effect for the pyridine 1Lb band was observed for the neutral and monoprotonated forms of (-)-anabasine, providing insights into its preferred conformation. []

Q6: What are the potential therapeutic applications of (-)-anabasine being investigated?

A6: While (-)-anabasine itself may not have direct therapeutic applications due to its toxicological profile, its derivatives have shown potential as anticancer agents. [] Researchers are also exploring its use as a tool to study nAChR function and develop new drugs targeting these receptors.

Q7: What are the known toxicological effects of (-)-anabasine?

A7: (-)-Anabasine is a teratogen, meaning it can cause birth defects. [, ] It disrupts cholinergic neurotransmission, leading to fetal movement inhibition and skeletal deformities.

Q8: Are there any biomarkers associated with (-)-anabasine exposure?

A8: (-)-Anabasine itself, along with its metabolite anatabine, can serve as biomarkers for tobacco use, even during nicotine replacement therapy. [, ] These biomarkers can be detected and quantified in urine samples.

Q9: What is known about the metabolism of (-)-anabasine?

A9: While specific metabolic pathways are not extensively detailed in the provided research, it is known that (-)-anabasine is metabolized, at least in part, to anatabine. []

Q10: How is (-)-anabasine used in agriculture?

A10: (-)-Anabasine, due to its insecticidal properties, is being investigated as a potential component in bio-based insecticide compositions. [] These compositions aim to provide effective pest control while minimizing the environmental impact compared to synthetic insecticides.

Q11: What analytical techniques are used to detect and quantify (-)-anabasine?

A11: Several analytical methods have been employed to study (-)-anabasine, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the separation, identification, and quantification of (-)-anabasine and its related alkaloids in various matrices, including tobacco, e-cigarette liquids, and biological samples. [, , , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Similar to GC-MS, LC-MS/MS offers high sensitivity and selectivity for analyzing (-)-anabasine and related compounds in complex mixtures. [, , ]

- Circular Dichroism (CD): This spectroscopic technique provides insights into the conformation and chirality of (-)-anabasine in solution. []

Q12: How is (-)-anabasine synthesized?

A12: Several synthetic routes have been developed for (-)-anabasine, including:

- Enantioselective synthesis from chiral lactams: This approach utilizes chiral auxiliaries to control the stereochemistry during the synthesis, yielding enantiomerically pure (-)-anabasine. [, ]

- Organocatalytic Mannich-reductive cyclization: This method employs organocatalysts to facilitate the formation of the piperidine ring, leading to functionalized (-)-anabasine derivatives. [, ]

- Asymmetric reduction of chiral endocyclic enenydrazides: This strategy relies on the asymmetric reduction of a chiral precursor to introduce the desired stereocenter in (-)-anabasine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。